molecular formula C10H11NO5 B1454130 Ethyl 5-methoxy-2-nitrobenzoate CAS No. 10399-67-4

Ethyl 5-methoxy-2-nitrobenzoate

Cat. No. B1454130
CAS RN: 10399-67-4
M. Wt: 225.2 g/mol
InChI Key: LAGJXPKDLOTAIS-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-nitrobenzoate is a chemical compound with the CAS Number: 10399-67-4 . It has a molecular weight of 225.2 . The IUPAC name for this compound is ethyl 5-methoxy-2-nitrobenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 5-methoxy-2-nitrobenzoate is 1S/C10H11NO5/c1-3-16-10(12)8-6-7(15-2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Chemical Synthesis

Ethyl 5-methoxy-2-nitrobenzoate is used in chemical synthesis . It has a molecular weight of 225.2 and its IUPAC name is ethyl 5-methoxy-2-nitrobenzoate . It is often used in the synthesis of other chemical compounds .

Nitration Process

Ethyl 5-methoxy-2-nitrobenzoate plays a significant role in the nitration process . It is used in the synthesis of 5-methyl-2-nitrobenzoic acid, which is achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . This process has been developed to be more efficient and environmentally friendly .

Production of Synthetic Compounds

5-Methyl-2-nitrobenzoic acid, which can be synthesized from Ethyl 5-methoxy-2-nitrobenzoate, is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This synthetic compound is used as a material for the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .

Green Chemistry

The nitration process of Ethyl 5-methoxy-2-nitrobenzoate is considered a part of green chemistry . The process utilizes a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .

Waste Reduction

The nitration process of Ethyl 5-methoxy-2-nitrobenzoate helps in reducing waste . The acetic acid and/or the acetic anhydride used in the process can be recycled by vacuum distillation, greatly reducing the amount of acid wastewater emissions .

Increased Selectivity

The nitration process of Ethyl 5-methoxy-2-nitrobenzoate can greatly increase the selectivity of nitration . This is particularly beneficial in the synthesis of 5-methyl-2-nitrobenzoic acid .

properties

IUPAC Name

ethyl 5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)8-6-7(15-2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGJXPKDLOTAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxy-2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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